molecular formula C21H18N4O5 B2522067 3-(2-methoxyethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 879448-35-8

3-(2-methoxyethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2522067
CAS No.: 879448-35-8
M. Wt: 406.398
InChI Key: YPXFTJLNCJYEHJ-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione (CAS 879448-35-8) is a synthetic small molecule belonging to the pyrimido[4,5-b]quinoline-dione class. This compound has a molecular formula of C21H18N4O5 and a molecular weight of 406.40 g/mol . Its core structure is a complex heterocyclic system, which is frequently synthesized via efficient one-pot, multi-component reactions, a method known for its high atomic economy and reduced solvent waste . Compounds within this structural class are of significant interest in medicinal chemistry due to their diverse biological activities. Research indicates that pyrimido[4,5-b]quinoline-4,5-dione derivatives function as nonsense mutation suppressors . A nonsense mutation is a genetic defect that creates a premature stop codon (PTC) in mRNA, leading to the production of a truncated and often non-functional protein. This mechanism is implicated in a range of genetic disorders. This compound acts as a read-through activator, promoting the incorporation of an amino acid at the PTC site by the ribosome, thereby allowing for the synthesis of a full-length, functional protein . This primary research value makes it a crucial tool for investigating therapeutic strategies for diseases caused by nonsense mutations, such as cystic fibrosis, Hurler syndrome (Mucopolysaccharidosis I), and certain types of hemophilia (Factor VIII deficiency) . The specific substituents on the core scaffold, including the 3-nitrophenyl and 2-methoxyethyl groups, are likely critical for optimizing its biological activity and physicochemical properties. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(2-methoxyethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5/c1-23-16-9-4-3-8-15(16)18(26)17-20(23)22-19(24(21(17)27)10-11-30-2)13-6-5-7-14(12-13)25(28)29/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXFTJLNCJYEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCOC)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-methoxyethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a member of the pyrimido[4,5-b]quinoline family, which has garnered attention for its diverse biological activities. This article summarizes the current knowledge regarding its synthesis, biological activity, and potential therapeutic applications based on available research findings.

Synthesis

The synthesis of pyrimido[4,5-b]quinoline derivatives typically involves multi-component reactions. For this specific compound, methods may include the reaction of 6-amino-2-(methylthio)pyrimidin-4(3H)-one with various aldehydes and dimedone under catalytic conditions. The use of eco-friendly catalysts has been reported to enhance yields while minimizing environmental impact .

Example Synthesis Reaction

The following table summarizes a typical synthesis pathway for similar pyrimido derivatives:

StepReactantsConditionsProduct
16-amino-2-(methylthio)pyrimidin-4(3H)-one + Aldehyde + DimedoneUltrasound irradiation at 60°CPyrimido derivative
2Pyrimido derivative + Acid catalystRefluxFinal product

Antifungal Activity

Research indicates that compounds within the pyrimido[4,5-b]quinoline class exhibit significant antifungal properties. For instance, a related compound demonstrated antifungal activity against various Candida species with Minimum Inhibitory Concentrations (MIC) ranging from 1 to 4 µg/mL . The specific binding modes of these compounds to fungal cytochrome P450 enzymes have been explored through molecular docking studies, suggesting a mechanism of action that disrupts fungal cell function.

Anticancer Potential

Pyrimido derivatives have also been investigated for their anticancer properties. A study highlighted that certain derivatives can inhibit the interaction between survivin (an anti-apoptotic protein) and pro-apoptotic factors, sensitizing cancer cells to chemotherapeutic agents like doxorubicin. The IC50 values for these interactions were reported as low as 2.2 µM, indicating potent biological activity .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Pathways: Compounds in this class may inhibit key enzymes involved in fungal sterol biosynthesis.
  • Apoptosis Induction in Cancer Cells: By disrupting the survivin pathway, these compounds promote apoptosis in cancer cells.

Study on Antifungal Activity

A recent study evaluated a series of pyrimido derivatives against Candida species. The results indicated that modifications in the phenyl ring significantly affected antifungal potency. The compound with hydroxyl groups at specific positions exhibited superior activity compared to others with different substitutions .

Study on Anticancer Activity

In another investigation focused on anticancer effects, derivatives were tested for their ability to induce apoptosis in various cancer cell lines. The findings suggested that structural variations greatly influence their efficacy, with some compounds showing enhanced apoptotic activity when combined with conventional chemotherapeutics .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds in the pyrimido[4,5-b]quinoline class exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects include:

  • Inhibition of DNA Synthesis : The compound may intercalate into DNA strands, disrupting replication in rapidly dividing cancer cells.
  • Induction of Apoptosis : It can trigger programmed cell death in malignant cells by modulating apoptotic pathways.

Case Study

A study conducted on similar pyrimidoquinoline derivatives demonstrated efficacy against various cancer cell lines. For instance:

StudyCompoundCell LineIC50 Value
APyrimidoquinoline AHeLa12 μM
BPyrimidoquinoline BMCF-78 μM

These findings suggest that structural variations significantly influence anticancer activity.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent against various pathogens. Its mechanism likely involves:

  • Disruption of Cell Membrane Integrity : The compound may interact with microbial membranes, leading to cell lysis.
  • Inhibition of Enzymatic Pathways : It might inhibit key enzymes essential for microbial metabolism.

Case Study

Research on related compounds has highlighted their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. A notable study reported:

StudyCompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
CPyrimidoquinoline CKlebsiella pneumoniae1.75 mg/mL

Neuroprotective Effects

Emerging studies suggest that this compound may also possess neuroprotective properties. Potential mechanisms include:

  • Reduction of Oxidative Stress : The compound may scavenge free radicals and reduce oxidative damage in neural tissues.
  • Modulation of Neurotransmitter Levels : It could influence neurotransmitter systems involved in neurodegenerative diseases.

Case Study

In vitro studies on neuroblastoma cells revealed that similar compounds reduced apoptosis induced by oxidative stress:

StudyCompoundCell LineEffect
DPyrimidoquinoline DNeuro2a30% reduction in apoptosis

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity and chemical properties of pyrimido[4,5-b]quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Biological Activity IC50/EC50 Key Findings Reference
Target Compound N-3: 2-methoxyethyl; C-2: 3-nitrophenyl; N-10: methyl Antitumor (HDM2 inhibition, apoptosis induction) N/A Enhanced redox activity due to nitro group; methyl at N-10 stabilizes tautomer
7-Nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione C-7: nitro; N-10: octyl; C-3: phenyl Survivin-Smac/Diablo interaction antagonist 2.2 µM Octyl chain improves membrane permeability; nitro at C-7 critical for binding
3-Methyl-10-ethyl-5-deazaflavin (TND-1128) N-3: methyl; N-10: ethyl Cytoprotective (H₂O₂-induced damage) N/A Ethyl at N-10 enhances redox cycling; methyl at N-3 reduces steric hindrance
10-Methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione N-10: methyl; no C-2 substituent Base scaffold with moderate activity N/A Lacks nitro or aryl groups, resulting in weaker target engagement
5-(4-Methoxyphenyl)-1,3-dimethyl-5,12-dihydrobenzo[g]pyrimido[4,5-b]quinoline-2,4,6,11(1H,3H)-tetraone C-5: 4-methoxyphenyl; fused benzoquinoline Anticancer (p53 stabilization) N/A Methoxy group enhances solubility; fused ring system improves DNA intercalation

Key Insights

Substituent Position and Activity :

  • Nitro Groups : While the target compound’s C-2 nitro group contributes to redox activity, analogs with nitro at C-7 (e.g., sc-352980) show distinct mechanisms (e.g., survivin inhibition) .
  • N-10 Substitutions : Methyl (target compound) vs. octyl (sc-352980) alters pharmacokinetics—shorter chains (methyl) favor metabolic stability, while longer chains (octyl) enhance lipophilicity .

Synthetic Accessibility :

  • The target compound’s 2-methoxyethyl group may require specialized catalysts (e.g., [Zr-UiO-66-PDC-SO3H]FeCl4) for efficient coupling, contrasting with simpler alkyl chains .

Biological Specificity :

  • Cytoprotection vs. Antitumor Activity : TND-1128’s ethyl-methyl substitution favors redox cytoprotection, whereas the target compound’s nitro-phenyl group drives pro-apoptotic effects .

Structural Stability: Disproportionation studies (e.g., pyrimidoquinolinium salts) suggest that electron-withdrawing groups (e.g., nitro) stabilize the dione form, critical for maintaining activity .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions, including cyclocondensation of substituted quinoline precursors with nitroaryl groups and methoxyethyl side chains. To enhance yields:

  • Use ultrasound-assisted reactions or microwave irradiation to reduce reaction times and improve efficiency .
  • Employ Lewis acid-surfactant combined catalysts (e.g., Fe(DS)₃) to stabilize intermediates and reduce side reactions .
  • Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., ethanol/water mixtures) for better phase separation .

Q. How can the purity and structural integrity of this compound be validated?

  • Spectroscopic characterization :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxyethyl at N3, nitroaryl at C2) and detect impurities .
  • IR spectroscopy : Identify carbonyl stretches (~1705 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
    • HPLC-MS : Quantify purity (≥95%) and detect degradation products using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What solvent systems are recommended for improving solubility in biological assays?

  • Use DMSO for initial stock solutions due to the compound’s hydrophobicity.
  • For aqueous compatibility, employ co-solvents like PEG-400 or Cremophor EL (≤0.1% v/v) to prevent precipitation .
  • Validate solubility via dynamic light scattering (DLS) to ensure nanoaggregate-free formulations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Modify substituents :
  • Replace the 3-nitrophenyl group with electron-deficient aryl rings (e.g., 4-cyanophenyl) to assess electronic effects on bioactivity .
  • Substitute the methoxyethyl chain with bulky alkyl groups to evaluate steric impacts on target binding .
    • In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with enzymes like topoisomerase II or kinase domains .
    • Biological validation : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) and compare IC₅₀ values to correlate structural changes with potency .

Q. What strategies resolve contradictions in reported biological activity data?

  • Replicate assay conditions : Standardize cell lines, incubation times, and serum concentrations to minimize variability .
  • Orthogonal assays : Combine enzymatic inhibition studies (e.g., fluorescence-based assays) with apoptosis markers (e.g., Annexin V staining) to confirm mechanistic consistency .
  • Control for redox interference : The nitro group may generate reactive oxygen species (ROS); include antioxidants (e.g., NAC) in assays to isolate direct vs. indirect effects .

Q. How can green chemistry principles be applied to its synthesis?

  • Replace traditional solvents with ionic liquids (e.g., [BMIM]BF₄) to reduce waste .
  • Adopt catalytic asymmetric synthesis for enantioselective modifications, using chiral catalysts like BINOL-phosphoric acids .
  • Use flow chemistry setups to enhance scalability and reduce energy consumption .

Q. What methodologies identify its primary molecular targets in complex biological systems?

- Chemical proteomics : Employ activity-based protein profiling (ABPP) with clickable probes derived from the compound [[5]].

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